4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline

Catalog No.
S1893645
CAS No.
57609-72-0
M.F
C31H38N4
M. Wt
466.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phe...

CAS Number

57609-72-0

Product Name

4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline

IUPAC Name

4-[2-[3-[4-(diethylamino)phenyl]-2-phenyl-3,4-dihydropyrazol-5-yl]ethenyl]-N,N-diethylaniline

Molecular Formula

C31H38N4

Molecular Weight

466.7 g/mol

InChI

InChI=1S/C31H38N4/c1-5-33(6-2)28-20-15-25(16-21-28)14-19-27-24-31(35(32-27)30-12-10-9-11-13-30)26-17-22-29(23-18-26)34(7-3)8-4/h9-23,31H,5-8,24H2,1-4H3

InChI Key

BZKRKPGZABEOSM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC2=NN(C(C2)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C4

Molecular Structure Analysis

The key features of the molecule include:

  • Central Pyrazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms.
  • Diethylamino Groups: Two attached ethyl (C2H5) groups bonded to separate nitrogen atoms. These groups are known to donate electrons, potentially influencing the molecule's reactivity. []
  • Phenyl Rings: Three phenyl rings (benzene rings) are present, contributing to the molecule's aromaticity and rigidity. []
  • Vinyl Group: A carbon-carbon double bond (C=C) connected to a single carbon atom. This group can participate in various addition reactions. []

Chemical Reactions Analysis

  • Addition Reactions: The vinyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens.
  • Electrophilic Aromatic Substitution: The presence of the phenyl rings makes the molecule susceptible to electrophilic aromatic substitution reactions, depending on the reaction conditions. []

Physical And Chemical Properties Analysis

  • Solid State: Likely a solid at room temperature due to the presence of multiple aromatic rings.
  • Solubility: Potentially soluble in organic solvents due to the aromatic character and the presence of the amino groups.
  • Melting Point: Expected to be above 100°C due to the molecule's size and complexity.
  • Handle with gloves and proper personal protective equipment.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Store according to recommended safety protocols for organic compounds.

There is no evidence to suggest this specific compound is being actively researched in published scientific literature. Scientific databases such as PubChem [] and ChemicalBook [] provide some basic information about the molecule, including its structure and formula, but no mention of its potential applications.

  • Diethylamino group: This group is often associated with compounds that can act as electron donors.
  • Pyrazole ring: Pyrazoles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry.

It is possible that 4-[2-[5-[4-(Diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-YL]vinyl]-N,N-diethylaniline could be investigated for its potential applications in areas like:

  • Material Science: The presence of the conjugated double bond system might be of interest for applications in organic electronics or optoelectronics, but further research would be needed.
  • Medicinal Chemistry: The combination of the diethylamino and pyrazole groups could be of interest for drug discovery, but this is purely speculative and would require significant research effort.

XLogP3

7.2

Hydrogen Bond Acceptor Count

4

Exact Mass

466.30964723 g/mol

Monoisotopic Mass

466.30964723 g/mol

Heavy Atom Count

35

General Manufacturing Information

Benzenamine, 4-[2-[5-[4-(diethylamino)phenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-3-yl]ethenyl]-N,N-diethyl-: INACTIVE

Dates

Modify: 2023-08-16

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